molecular formula C28H29N5O3 B2663219 7-(4-(3,4-dimethylbenzoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040673-88-8

7-(4-(3,4-dimethylbenzoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No. B2663219
CAS RN: 1040673-88-8
M. Wt: 483.572
InChI Key: OLUQIIKXWXUKQL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely quite complex due to the presence of multiple rings and functional groups. The piperazine ring, for example, is a six-membered ring with two nitrogen atoms, while the pyrazolo[4,3-c]pyridinone ring is a fused ring system containing nitrogen and oxygen .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of polar functional groups, the size and shape of the molecule, and the presence of aromatic systems .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

  • Research has explored the synthesis of new pyridine derivatives, including those similar to the queried compound, for their potential antimicrobial and antifungal activities. The synthesis involves various chemical reactions and evaluations of their biological properties (Othman, 2013).

Development of Dopamine Receptor Agonists

  • A study discovered G protein-biased dopaminergics with a pyrazolo[1,5-a]pyridine substructure, highlighting the importance of this compound class in designing high-affinity dopamine receptor partial agonists. These compounds are promising for developing novel therapeutics for various neurological conditions (Möller et al., 2017).

Molecular Structure Investigations

  • The molecular structure of similar compounds has been investigated using X-ray crystallography combined with Hirshfeld and DFT calculations. These studies help understand the compound's molecular interactions and properties, which are crucial for their potential applications in drug design and other fields (Shawish et al., 2021).

Development of Antimicrobial Agents

  • Some studies focus on the synthesis of new heterocycles incorporating thiophene moiety, which are evaluated for their potential as antimicrobial agents. The compounds synthesized in these studies often share structural similarities with the queried compound and exhibit significant biological activities (Mabkhot et al., 2016).

Targeted Therapy for Cancer

  • Novel derivatives, including pyrazolyl s-triazine derivatives, have been synthesized for targeted therapy of triple-negative breast tumor cells. These compounds demonstrate significant cytotoxicity in various cancer cell lines and have potential as cancer therapeutics (Shawish et al., 2022).

properties

IUPAC Name

7-[4-(3,4-dimethylbenzoyl)piperazine-1-carbonyl]-5-ethyl-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5O3/c1-4-30-17-23(25-24(18-30)28(36)33(29-25)22-8-6-5-7-9-22)27(35)32-14-12-31(13-15-32)26(34)21-11-10-19(2)20(3)16-21/h5-11,16-18H,4,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLUQIIKXWXUKQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-(3,4-dimethylbenzoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

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